Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl with thiazole derivatives under controlled conditions. The reaction typically requires the use of solvents such as anhydrous tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous tetrahydrofuran, dichloromethane.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Uniqueness
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combined phthalazinone and thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-9(2)14-13(17(25)26-4)19-18(27-14)20-15(23)12-10-7-5-6-8-11(10)16(24)22(3)21-12/h5-9H,1-4H3,(H,19,20,23) |
InChI Key |
QJKIJNNGYVEKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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